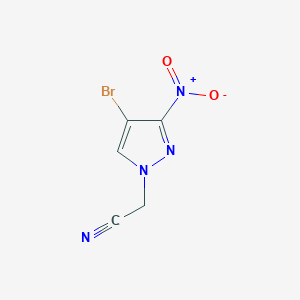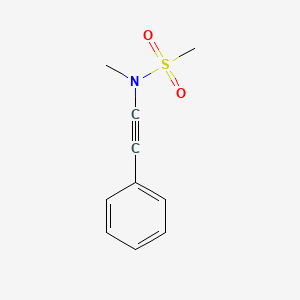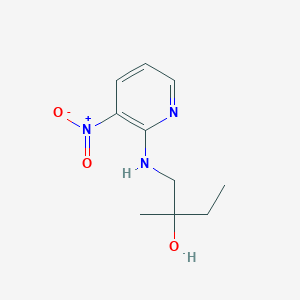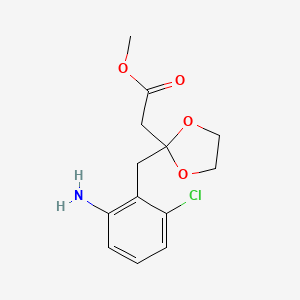
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 2-(4-Amino-3-nitro-1H-pyrazol-1-yl)acetonitrile.
Cyclization: More complex heterocyclic compounds.
Applications De Recherche Scientifique
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Lacks the nitro group, which may result in different reactivity and applications.
2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile: Lacks the bromine atom, affecting its substitution reactions.
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethanol:
Uniqueness
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H3BrN4O2 |
|---|---|
Poids moléculaire |
231.01 g/mol |
Nom IUPAC |
2-(4-bromo-3-nitropyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H3BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2 |
Clé InChI |
DTOVFWCFOQTREL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1CC#N)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)










![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
